REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:13])([CH3:12])[CH:10]=O)=[CH:4][CH:3]=1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH:32]1[CH2:35][CH2:34][CH2:33]1>ClCCl.C([O-])(O)=O.[Na+]>[N:32]1([CH2:10][C:9]([CH3:13])([CH3:12])[O:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[N:7][CH:6]=2)[CH2:35][CH2:34][CH2:33]1 |f:2.3,6.7|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC1=CC=C(C=N1)OC(C=O)(C)C
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Name
|
|
Quantity
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5.7 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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22.3 g
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Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
58 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
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N1CCC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
Mixture was shaken
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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via dropwise addition
|
Type
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TEMPERATURE
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Details
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The reaction was heated overnight at 55° C.
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
|
Details
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cooled to ambient temperature
|
Type
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CUSTOM
|
Details
|
the dichloromethane layer collected
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Type
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WASH
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Details
|
The organic layer was washed again with 100 ml of 5% NaHCO3 (aq) solution and with an equal volume of 50% diluted brine
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Type
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EXTRACTION
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Details
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The aqueous phase was back-extracted 2×70 ml dichlormethane
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by Analogix MPLC (SF25-60 gram column)
|
Type
|
WASH
|
Details
|
eluted with 100% DCM to 5% MeOH/DCM gradient
|
Type
|
CUSTOM
|
Details
|
to afford
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)CC(OC=1C=CC(=NC1)Cl)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |